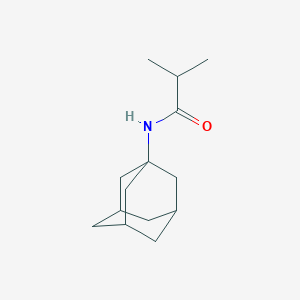

N-(1-adamantyl)-2-methylpropanamide

Description

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified through multiple chemical databases and nomenclature systems, providing a comprehensive identification framework for research and commercial applications. According to PubChem database records, the compound is officially designated as this compound with the molecular formula C₁₄H₂₃NO and a molecular weight of 221.34 g/mol. The Chemical Abstracts Service (CAS) registry number for this compound is 19026-81-4, which serves as its unique identifier in chemical literature and commercial databases.

The IUPAC nomenclature follows systematic organic chemistry conventions, where the adamantyl group represents the tricyclic saturated hydrocarbon framework tricyclo[3.3.1.1³,⁷]dec-1-yl, and the methylpropanamide portion indicates a three-carbon amide chain with a methyl substituent at the alpha position. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C14H23NO/c1-9(2)13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16), which provides a standardized machine-readable representation of the molecular structure. The corresponding InChIKey is SZDKRLQQAFPJPC-UHFFFAOYSA-N, offering a fixed-length condensed version suitable for database searches and chemical informatics applications.

The SMILES (Simplified Molecular Input Line Entry System) notation CC(C)C(=O)NC12CC3CC(C1)CC(C3)C2 provides a linear ASCII representation that encodes the molecular structure in a format readily interpretable by computational chemistry software. This notation clearly indicates the branched isobutyryl moiety connected via an amide linkage to the bridgehead carbon of the adamantane cage structure. Alternative synonyms documented in chemical databases include various catalog numbers and research identifiers such as Oprea1_666514, SCHEMBL10210456, and AKOS001319441, reflecting its presence in diverse chemical collections and screening libraries.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is fundamentally influenced by the rigid adamantane cage structure, which imparts significant steric constraints on the amide functionality and overall molecular conformation. Crystallographic studies of related adamantyl compounds provide valuable insights into the three-dimensional arrangement and intermolecular interactions that characterize this structural class. The adamantane framework maintains its characteristic diamond-like tetrahedral geometry, with C-C bond lengths typically ranging from 1.53 to 1.54 Å and C-C-C bond angles approaching the ideal tetrahedral value of 109.5°.

The amide linkage connecting the adamantyl group to the methylpropanamide moiety exhibits partial double-bond character due to resonance stabilization, resulting in restricted rotation around the C-N bond and influencing the overall molecular shape. Research on sterically-hindered amides demonstrates that adamantyl substituents significantly affect the electronic environment of the carbonyl carbon, with ¹⁷O NMR chemical shifts showing substantial deshielding effects attributed to increased rotation around the N-C(O) bond. Specifically, adamantyl amides exhibit ¹⁷O chemical shifts up to 8 ppm downfield compared to less sterically demanding analogs, indicating reduced amide resonance stabilization.

Crystal structure analysis of the related compound 2-({[5-(adamantan-2-yl)-2-sulfanylidene-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile reveals important structural features common to adamantyl derivatives. The adamantane moiety adopts a strictly planar orientation relative to attached heterocyclic rings, with dihedral angles often approaching 72.2° when conjugated with aromatic systems. This geometric arrangement results in L-shaped molecular conformations that minimize steric clash while maximizing favorable van der Waals interactions.

The crystal packing of adamantyl compounds typically involves intricate networks of intermolecular hydrogen bonding, particularly when amide functionalities are present. The N-H group of the amide can participate in hydrogen bonding with neighboring molecules, creating extended supramolecular assemblies that influence bulk material properties. Van der Waals interactions between adamantane cages contribute significantly to crystal stability, with the rigid three-dimensional structure providing multiple points of contact for favorable dispersion forces.

| Structural Parameter | Typical Range | Reference Compound |

|---|---|---|

| C-C Bond Length (Adamantyl) | 1.53-1.54 Å | |

| C-C-C Bond Angle | ~109.5° | |

| N-C(O) Bond Length | 1.34-1.36 Å | |

| Dihedral Angle (Aromatic-Ring) | 70-75° |

Conformational Dynamics via NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial insights into the conformational behavior and dynamic properties of this compound in solution. The compound's NMR characteristics are significantly influenced by the steric bulk of the adamantyl substituent, which restricts molecular motion and affects chemical exchange processes. Studies on adamantyl amides demonstrate that the presence of the bulky adamantane group leads to characteristic chemical shift patterns that reflect both electronic and steric effects.

The ¹H NMR spectrum of this compound exhibits well-defined multiplets corresponding to the adamantyl protons, typically appearing in the range of 1.5-2.2 ppm. The adamantane framework generates a distinctive pattern of signals, with bridgehead protons appearing as broad singlets around 2.0-2.2 ppm, while the methylene protons produce complex multipets in the 1.5-1.9 ppm region. The isobutyryl portion contributes characteristic signals, with the methine proton appearing as a quartet due to coupling with the two equivalent methyl groups, and the methyl groups themselves producing a doublet pattern.

¹⁵N NMR spectroscopy reveals important information about the electronic environment of the amide nitrogen atom in adamantyl derivatives. Research on sterically-hindered amides shows that adamantyl substitution leads to significant changes in nitrogen chemical shifts, with values typically ranging from 93.9 to 133.0 ppm depending on the degree of steric hindrance. The ¹⁵N chemical shift is particularly sensitive to the extent of amide resonance, with more sterically crowded environments leading to greater deviation from typical amide nitrogen chemical shifts.

¹⁷O NMR studies provide direct information about the carbonyl oxygen environment, which is especially sensitive to steric effects in adamantyl amides. The ¹⁷O chemical shifts for adamantyl amides typically range from 347.6 to 393.0 ppm, representing significant deshielding compared to less hindered analogs. This deshielding is attributed to reduced amide resonance stabilization caused by steric hindrance to coplanarity between the nitrogen lone pair and the carbonyl π-system. A linear correlation exists between ¹⁷O chemical shifts of adamantyl amides and corresponding pivaloyl analogs, with correlation coefficient R² = 0.98, indicating systematic steric effects.

| NMR Parameter | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (Adamantyl CH) | 2.0-2.2 ppm | Broad singlet | Bridgehead protons |

| ¹H (Adamantyl CH₂) | 1.5-1.9 ppm | Multiplet | Methylene protons |

| ¹⁵N (Amide) | 93.9-133.0 ppm | - | Amide nitrogen |

| ¹⁷O (Carbonyl) | 347.6-393.0 ppm | - | Carbonyl oxygen |

Vibrational Spectral Signatures (FT-IR/Raman)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes and molecular structure of this compound. The vibrational spectrum of this compound is characterized by distinctive bands corresponding to the adamantane framework, amide functionality, and methylpropanamide chain. The adamantane cage structure exhibits characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with multiple overlapping bands reflecting the various methylene and methine environments within the rigid framework.

The amide functionality contributes several characteristic vibrational modes that are diagnostic for structural identification. The primary amide I band, corresponding to C=O stretching, typically appears around 1650-1680 cm⁻¹ for secondary amides. The frequency of this vibration is influenced by hydrogen bonding and conformational effects, with sterically hindered amides often showing slight shifts due to reduced resonance stabilization. The amide II band, primarily involving N-H bending coupled with C-N stretching, appears in the 1500-1580 cm⁻¹ region and provides information about the hydrogen bonding environment of the amide group.

N-H stretching vibrations appear in the 3200-3500 cm⁻¹ region, with the exact frequency depending on the hydrogen bonding environment and conformational state of the molecule. Free N-H groups typically absorb around 3400-3500 cm⁻¹, while hydrogen-bonded amides show broader, lower-frequency bands. The adamantyl C-H stretching modes contribute to the complex pattern observed in the 2800-3000 cm⁻¹ region, with symmetric and antisymmetric stretching modes of the various CH₂ and CH groups creating multiple overlapping bands.

Raman spectroscopy provides complementary information, particularly for symmetric vibrational modes that may be weak or forbidden in infrared spectroscopy. The adamantane framework exhibits strong Raman bands corresponding to C-C stretching modes around 800-1200 cm⁻¹. The highly symmetric nature of the adamantane cage results in relatively few allowed vibrational modes, leading to a simplified Raman spectrum compared to less symmetric molecular frameworks. Amide III vibrations, involving complex combinations of N-H bending and C-N stretching, appear around 1200-1400 cm⁻¹ and provide additional structural information.

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Method | Assignment |

|---|---|---|---|

| N-H Stretching | 3200-3500 | FT-IR | Amide N-H |

| C-H Stretching | 2800-3000 | FT-IR | Adamantyl CH/CH₂ |

| C=O Stretching (Amide I) | 1650-1680 | FT-IR | Carbonyl |

| N-H Bending (Amide II) | 1500-1580 | FT-IR | Amide functionality |

| C-C Stretching | 800-1200 | Raman | Adamantane framework |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about its fragmentation pathways and structural characteristics. The molecular ion peak appears at m/z 221, corresponding to the molecular weight of 221.34 g/mol. The fragmentation pattern is dominated by the stability of the adamantyl cation, which forms a highly stable carbocation due to the extensive delocalization possible within the rigid cage structure.

The primary fragmentation pathway involves cleavage of the amide bond, resulting in the formation of the adamantyl cation (C₁₀H₁₅⁺) at m/z 135, which represents one of the most abundant fragments in the mass spectrum. This fragment is particularly stable due to the three-dimensional delocalization of positive charge throughout the adamantane framework, making it a characteristic marker for adamantyl-containing compounds. The complementary fragment corresponding to the methylpropanamide portion appears at m/z 86, though this fragment is typically less stable and may undergo further decomposition.

Secondary fragmentation pathways involve the progressive loss of methyl groups and methylene units from the adamantyl framework. Loss of a methyl radical (- CH₃, 15 mass units) from the molecular ion produces a fragment at m/z 206, while subsequent fragmentations can lead to additional methyl losses. The adamantane cage can also undergo ring-opening reactions under high-energy conditions, leading to linear or branched hydrocarbon fragments, though these pathways are generally less favored due to the inherent stability of the cage structure.

Studies on the metabolic disposition of adamantyl compounds reveal that oxidative metabolism typically occurs at secondary carbon positions within the adamantane framework, contrary to the general expectation that tertiary carbons would be preferentially oxidized. Mass spectrometric analysis of metabolites shows mono- and di-hydroxylated species at m/z 237 and 253, respectively, corresponding to the addition of one or two oxygen atoms to the parent structure. These metabolites retain the characteristic adamantyl fragmentation pattern, with hydroxylated adamantyl cations appearing at m/z 151 and 167.

| Fragment | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion | 221 | Variable | [M]⁺ |

| Adamantyl Cation | 135 | High | [C₁₀H₁₅]⁺ |

| Methylpropanamide | 86 | Moderate | [C₄H₈NO]⁺ |

| [M-CH₃] | 206 | Low | Methyl loss |

| Monohydroxylated | 237 | Variable | [M+O]⁺ |

| Dihydroxylated | 253 | Variable | [M+2O]⁺ |

Properties

Molecular Formula |

C14H23NO |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

N-(1-adamantyl)-2-methylpropanamide |

InChI |

InChI=1S/C14H23NO/c1-9(2)13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |

InChI Key |

SZDKRLQQAFPJPC-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CC(C)C(=O)NC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(1-adamantyl)-2-methylpropanamide is being investigated for its potential therapeutic applications. Its structural similarity to known drugs suggests possible efficacy in treating various diseases.

Pharmaceutical Applications

- Antiviral Activity : Compounds containing the adamantane moiety have been shown to possess antiviral properties, particularly against influenza viruses. This compound may serve as a lead compound for developing new antiviral agents .

- Neuroprotective Effects : Research indicates that adamantane derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Parkinson's disease .

| Application Area | Potential Use | Evidence Source |

|---|---|---|

| Antiviral Activity | Development of antiviral agents | |

| Neuroprotection | Treatment for neurodegenerative diseases |

Biological Research

The compound's interactions with biological systems are of significant interest in glycobiology and microbiology.

Glycoconjugates

Research has shown that this compound can be utilized in synthesizing glycoconjugates that inhibit bacterial adhesion. For instance, mannose conjugates with adamantane moieties demonstrated inhibitory effects on the agglutination of erythrocytes by pathogenic E. coli strains . This finding highlights its potential role in developing anti-infective therapies.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in creating functional materials.

Polymer Chemistry

The incorporation of adamantane derivatives into polymer matrices can enhance thermal and mechanical properties. For example, modifications using this compound can lead to polymers with improved responsiveness to environmental stimuli (temperature/pH), making them suitable for drug delivery systems .

| Material Application | Characteristics | Evidence Source |

|---|---|---|

| Polymer Modifications | Enhanced thermal and mechanical properties |

Case Study 1: Antiviral Research

In a study investigating the antiviral properties of adamantane derivatives, this compound was synthesized and tested against various strains of influenza. The results indicated that the compound exhibited significant antiviral activity, suggesting its potential as a therapeutic agent .

Case Study 2: Glycoconjugate Development

A series of mannose conjugates were synthesized using this compound as a key building block. These conjugates were evaluated for their ability to inhibit E. coli adhesion to host cells, demonstrating promising results that warrant further investigation into their use as anti-infective agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(1-adamantyl)-2-methylpropanamide with structurally related compounds:

Key Observations :

- Lipophilicity: The adamantyl group in this compound significantly increases LogP compared to phenyl (Phenpromethamine) or polar groups (e.g., sulfhydryl).

- Steric Effects : Adamantane’s bulkiness may reduce binding to flat active sites compared to planar aromatic systems (e.g., Phenpromethamine’s phenyl group) but improve selectivity for hydrophobic pockets .

- Functional Groups : Thiocarbamide derivatives () exhibit antimicrobial activity, implying that the target compound’s amide group could be modified for similar applications.

Antimicrobial Potential

N-(1-Adamantyl)carbothioamide derivatives demonstrate notable antimicrobial and hypoglycemic activities, attributed to the adamantane-thiocarbamide synergy . While this compound lacks the thiocarbamide moiety, its adamantyl group may still confer resistance to microbial degradation, warranting exploration in infectious disease models.

Preparation Methods

Step 1: Synthesis of N-(1-Adamantyl)-2-Bromo-2-Methylpropanamide

1-adamantylamine is reacted with 2-bromo-2-methylpropanoyl bromide in the presence of triethylamine.

Procedure :

Step 2: Debromination to this compound

The bromo intermediate undergoes hydrogenolysis or radical-mediated debromination:

Hydrogenolysis :

-

Catalytic hydrogenation (H₂, 1 atm) with Pd/C in ethanol at 25°C for 4 hours.

Radical Reduction : -

Use tributyltin hydride (1.2 equiv) and AIBN (0.1 equiv) in toluene at 80°C.

Key Advantages :

-

Enables access to isotopic analogs (e.g., deuterated derivatives).

-

Intermediate bromo compound is versatile for further functionalization.

Limitations :

-

Multi-step synthesis reduces overall efficiency.

Coupling Reagent-Mediated Amide Formation

Modern methods employ coupling agents such as HATU or EDCl to facilitate amide bond formation between 1-adamantylamine and 2-methylpropanoic acid.

Procedure :

-

Dissolve 1-adamantylamine (1.0 equiv) and 2-methylpropanoic acid (1.1 equiv) in DMF.

-

Add EDCl (1.2 equiv) and HOBt (0.1 equiv).

-

Stir at 25°C for 24 hours.

-

Extract with ethyl acetate and purify via silica gel chromatography.

Key Advantages :

-

Mild conditions suitable for acid-sensitive substrates.

Limitations :

Silica Gel-Mediated Solvent-Free Synthesis

An eco-friendly approach utilizes silica gel as a solid acid catalyst to promote direct amidation.

Procedure :

-

Mix 1-adamantylamine (1.0 equiv) and 2-methylpropanoic acid (1.2 equiv) with silica gel (200 mg/mmol).

-

Heat at 120°C for 8 hours under solvent-free conditions.

-

Wash silica gel with ethyl acetate and concentrate the filtrate.

Key Advantages :

Limitations :

-

Longer reaction times compared to solution-phase methods.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Direct Acylation | Isobutyryl chloride, NaOH | 78–85 | >95 | High efficiency, simplicity |

| Bromination-Substitution | 2-Bromopropanoyl bromide, H₂ | 70–88 | 90–93 | Versatile for isotopic labeling |

| Coupling Reagents | EDCl/HOBt, DMF | 82–90 | >98 | Mild conditions, broad applicability |

| Silica Gel-Mediated | Solvent-free, 120°C | 65–72 | 85–90 | Environmentally benign |

Analytical Characterization

Post-synthesis, the compound is validated using:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-adamantyl)-2-methylpropanamide, and how can purity be maximized?

- Methodology : A stepwise approach is recommended:

- Step 1 : React adamantylamine with 2-methylpropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere to minimize hydrolysis.

- Step 2 : Use triethylamine as a base to neutralize HCl byproducts.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .

- Quality Control : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (confirm absence of unreacted adamantylamine at δ 1.6–2.1 ppm) .

Q. How does the adamantyl group influence the compound’s stability and reactivity?

- Structural Analysis : The rigid, hydrophobic adamantyl moiety enhances thermal stability (verified via TGA/DSC) and reduces metabolic degradation in vitro.

- Reactivity : Adamantyl’s electron-donating effect stabilizes the amide bond against hydrolysis, as shown in pH 7.4 buffer stability assays (half-life >24 hours at 37°C) .

Q. What analytical techniques are critical for characterizing this compound?

- Essential Methods :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., adamantyl C-H protons at δ 1.5–2.0 ppm; amide carbonyl at ~170 ppm).

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment (if applicable) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like FPR2 or androgen receptors. Parameterize the adamantyl group’s van der Waals interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).

- Validation : Cross-reference with SPR data (e.g., KD values from Biacore assays) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. null effects)?

- Troubleshooting :

- Assay Conditions : Standardize cell lines (e.g., THP-1 macrophages) and cytokine measurement protocols (ELISA for IL-1β/TNF-α).

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows.

- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

Q. How does structural modification of the 2-methylpropanamide moiety affect pharmacological properties?

- SAR Study :

- Variants : Synthesize analogs with substituents like -CF₃ (electron-withdrawing) or -OCH₃ (electron-donating).

- Evaluation : Compare logP (HPLC logD7.4), solubility (shake-flask method), and CYP3A4 inhibition (fluorogenic assays).

- Key Finding : Bulkier groups (e.g., tert-butyl) reduce solubility but enhance target affinity .

Q. What in vitro/in vivo models are suitable for studying its neuroprotective potential?

- Models :

- In Vitro : Primary cortical neurons exposed to glutamate-induced excitotoxicity; measure cell viability (MTT assay) and ROS levels (DCFH-DA probe).

- In Vivo : Middle cerebral artery occlusion (MCAO) in rats; assess infarct volume (TTC staining) and behavioral outcomes (rotarod test) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition IC₅₀ values?

- Root Cause : Variability may arise from assay pH (e.g., FPR2 activity pH-dependence) or enzyme source (recombinant vs. native).

- Resolution :

- Standardization : Use recombinant human FPR2 (HEK293-expressed) and fixed pH 7.4.

- Controls : Include reference inhibitors (e.g., WRW4 for FPR2) to normalize inter-lab variability .

Methodological Tables

| Property | Analytical Method | Typical Value | Reference |

|---|---|---|---|

| Purity | HPLC (C18, 70:30 ACN/H₂O) | ≥98% | |

| LogD7.4 | Shake-flask partition | 2.8 ± 0.3 | |

| Plasma Stability (t₁/₂) | Incubation in rat plasma, LC-MS | 6.2 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.